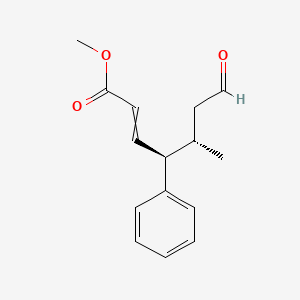![molecular formula C17H12N4 B14215205 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile CAS No. 832724-04-6](/img/structure/B14215205.png)
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[4,5-B]carbazoles. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is usually carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers advantages such as high stability, low toxicity, and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the production. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with DNA and proteins.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. These interactions can trigger cell death in cancer cells, making the compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A well-known pyrido[4,3-b]carbazole alkaloid with significant antitumor activity.
Olivacine: Another pyrido[4,3-b]carbazole alkaloid with antimalarial and anticancer properties.
Uniqueness
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
832724-04-6 |
|---|---|
Fórmula molecular |
C17H12N4 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
10,11-dimethylpyrimido[4,5-b]carbazole-4-carbonitrile |
InChI |
InChI=1S/C17H12N4/c1-10-16-13(14(8-18)19-9-20-16)7-12-11-5-3-4-6-15(11)21(2)17(10)12/h3-7,9H,1-2H3 |
Clave InChI |
WSQNENLIQNMJNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C(N=CN=C13)C#N)C4=CC=CC=C4N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
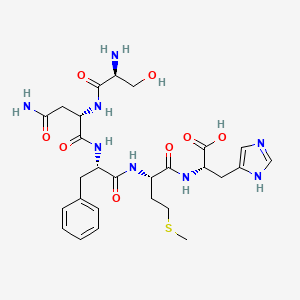
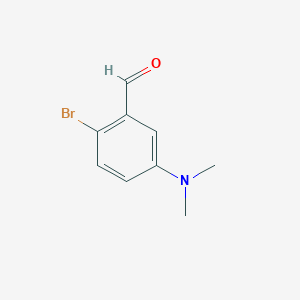
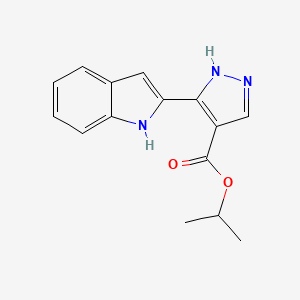


![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)

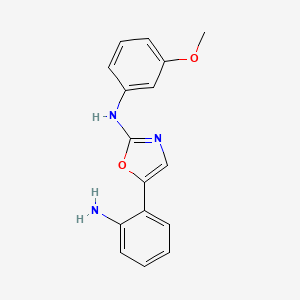
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)

